2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a quinazoline derivative featuring a 1,3-dioxolo[4,5-g]quinazolinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an N-(3-trifluoromethylphenyl)acetamide group. Its molecular complexity arises from the integration of multiple pharmacophoric elements:
- 1,3-Dioxoloquinazolinone: Known for kinase inhibition and anticancer activity .
- 3-Phenyl-1,2,4-oxadiazole: Enhances metabolic stability and ligand-receptor interactions .
- Trifluoromethylphenyl group: Improves lipophilicity and bioavailability .
The compound’s structural uniqueness lies in the spatial arrangement of these groups, which may confer selective binding to targets such as tyrosine kinases or DNA topoisomerases.
Properties
CAS No. |
894931-24-9 |
|---|---|
Molecular Formula |
C27H18F3N5O6 |
Molecular Weight |
565.465 |
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C27H18F3N5O6/c28-27(29,30)16-7-4-8-17(9-16)31-22(36)12-34-19-11-21-20(39-14-40-21)10-18(19)25(37)35(26(34)38)13-23-32-24(33-41-23)15-5-2-1-3-6-15/h1-11H,12-14H2,(H,31,36) |
InChI Key |
SWOJWELSLYRXQJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC(=C4)C(F)(F)F)CC5=NC(=NO5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It features a quinazoline core and various functional groups that contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and interactions with specific molecular targets.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 421.4 g/mol. Its intricate structure includes:
- A quinazoline core, known for its diverse pharmacological properties.
- A dioxolo moiety which enhances its biological interactions.
- An oxadiazole substituent that plays a crucial role in its anticancer activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and quinazoline structures exhibit various biological activities including:
- Anticancer effects
- Inhibition of key enzymes involved in cancer progression
- Potential anti-inflammatory properties
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- Compounds with oxadiazole moieties have shown IC50 values ranging from 0.67 to 0.87 µM against various cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .
- The compound's structure suggests it may inhibit critical pathways involved in cancer cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
-
Enzyme Inhibition :
- Compounds similar to this one have been found to inhibit enzymes such as carbonic anhydrase and histone deacetylases , which are relevant in cancer therapy .
- For example, derivatives have demonstrated IC50 values as low as 0.24 µM against epidermal growth factor receptor (EGFR), indicating strong inhibitory potential .
- Cell Line Studies :
Comparative Analysis with Similar Compounds
The following table compares the biological activities of this compound with other related compounds:
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Similar to oxadiazole derivatives | 0.67 | PC-3 Prostate Cancer |
| Compound B | Quinazoline derivative | 0.24 | EGFR Inhibition |
| Compound C | Other oxadiazole-based compounds | 0.96 | Src Kinase |
Case Studies
Several case studies provide insight into the efficacy of similar compounds:
- Case Study 1 : A study evaluated the anticancer activity of a series of oxadiazole derivatives against multiple cell lines. The results indicated that structural modifications significantly influenced their potency.
- Case Study 2 : Another research focused on the binding affinity of quinazoline derivatives to various enzymes, revealing that specific substitutions could enhance their inhibitory effects on cancer-related pathways.
Scientific Research Applications
Structural Characteristics
The compound features:
- Quinazoline Core : Known for its diverse biological activities including anticancer properties.
- Oxadiazole Moiety : Contributes to enzyme inhibition and has been linked to antibacterial and antifungal activities.
- Dioxolo Structure : Enhances the compound's stability and solubility.
Biological Activities
Research indicates that compounds containing oxadiazole and quinazoline structures exhibit a wide range of biological activities:
Anticancer Activity
Studies suggest that derivatives of quinazoline can inhibit kinases involved in cancer progression. The specific structure of this compound may enhance its potency against various cancer cell lines due to its ability to interact with multiple biological targets.
Antimicrobial Properties
Compounds with oxadiazole rings have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety in this compound suggests potential as a novel antimicrobial agent .
Enzyme Inhibition
Research has highlighted the ability of oxadiazoles to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are relevant in cancer therapy and other diseases. This compound's structure indicates it may also possess similar inhibitory effects .
Potential Applications
Given its diverse pharmacological properties, this compound may have several applications:
Anticancer Drug Development
Due to its structural features that suggest kinase inhibition, ongoing research could focus on its development as a targeted therapy for various cancers.
Antimicrobial Agents
The compound's potential antibacterial properties could lead to new treatments for infections resistant to current antibiotics.
Agricultural Applications
Similar compounds have been explored for their effectiveness against phytopathogenic fungi. The integration of trifluoromethyl groups suggests enhanced efficacy in agricultural formulations aimed at protecting crops from fungal diseases .
Case Study 1: Anticancer Activity
In vitro studies on quinazoline derivatives have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The introduction of the oxadiazole moiety in this compound may further enhance these effects through multi-target interactions .
Case Study 2: Antibacterial Efficacy
A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics. This suggests that similar derivatives could be developed from the target compound for enhanced antibacterial activity .
Comparison with Similar Compounds
Research Findings and Implications
- 3D vs. 2D Similarity : The target compound and Compound A exemplify the limitations of 2D metrics. Despite a Tanimoto score of 0.76, their 3D dissimilarity (CT = 0.62) suggests divergent pharmacological behaviors, underscoring the need for combined 2D/3D analyses in drug design .
- Neighboring Preference Index (NPI) : The target compound’s NPI for 3D neighboring is estimated at +0.3, indicating stronger complementarity with 3D-similar analogues over 2D counterparts .
Q & A
What are the key steps for synthesizing this compound, and how is its structure confirmed?
Category: Basic
Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions.
- Step 2: Introduction of the 1,2,4-oxadiazole moiety via coupling reactions using carbodiimide activators (e.g., EDCI) .
- Step 3: Acetamide functionalization via nucleophilic substitution with 3-(trifluoromethyl)phenylamine.
Structural confirmation requires:
- NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
How can researchers assess the solubility and pharmacokinetic properties of this compound?
Category: Basic
Answer:
- Solubility: Use the SwissADME tool to predict logP (lipophilicity) and aqueous solubility. Experimental validation via shake-flask method in buffers (pH 1.2–7.4) .
- Pharmacokinetics:
What advanced strategies resolve contradictory data in biological activity assays?
Category: Advanced
Answer:
- Cross-validation: Compare results from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
- Purity verification: Re-run assays with HPLC-purified batches (>98% purity) to exclude impurity-driven artifacts .
- Target engagement studies: Use surface plasmon resonance (SPR) to confirm direct binding to purported targets .
How can computational methods guide the optimization of this compound’s bioactivity?
Category: Advanced
Answer:
- Molecular docking: Identify key interactions (e.g., hydrogen bonds with the oxadiazole ring) using software like AutoDock Vina .
- MD simulations: Simulate binding stability over 100+ ns trajectories to assess conformational flexibility.
- QSAR modeling: Corlate substituent modifications (e.g., trifluoromethyl position) with activity trends .
What experimental design principles apply to in vivo efficacy studies?
Category: Advanced
Answer:
- Dose optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish effective plasma concentrations.
- Control groups: Include vehicle controls and reference compounds (e.g., celecoxib for anti-inflammatory studies) .
- Endpoint selection: Prioritize biomarkers (e.g., cytokine levels for inflammation) over subjective readouts .
How do structural modifications impact the compound’s enzyme inhibition profile?
Category: Advanced
Answer:
-
Substituent analysis: Replace the 3-phenyl group on the oxadiazole with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
-
Activity cliffs: Compare IC₅₀ values of analogs (see Table 1 ) to identify critical moieties.
Analog Modification IC₅₀ (nM) Target Enzyme -CF₃ (Parent) 12.3 COX-2 -OCH₃ 45.7 COX-2 -NO₂ 8.9 COX-2
What analytical techniques ensure batch-to-batch consistency?
Category: Basic
Answer:
- HPLC-DAD: Monitor purity (>95%) with a C18 column (acetonitrile/water gradient).
- Elemental analysis: Validate C, H, N content within ±0.4% of theoretical values.
- FT-IR spectroscopy: Confirm functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
How can researchers investigate metabolic pathways of this compound?
Category: Advanced
Answer:
- Phase I metabolism: Incubate with liver microsomes + NADPH; identify metabolites via LC-MS/MS .
- Stable isotope labeling: Track metabolic fate using ¹³C-labeled acetamide groups.
- CYP inhibition assays: Screen for interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
What are the critical considerations for scaling up synthesis?
Category: Advanced
Answer:
- Solvent selection: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
- Catalyst optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd) for coupling efficiency.
- Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progression .
How can contradictory cytotoxicity data between cell lines be resolved?
Category: Advanced
Answer:
- Cell line authentication: STR profiling to confirm identity (e.g., HeLa vs. primary cells).
- Microenvironment modulation: Test under hypoxic vs. normoxic conditions to assess oxygen-dependent activity.
- Mechanistic studies: Perform RNA-seq to identify off-target pathways (e.g., apoptosis vs. necroptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
